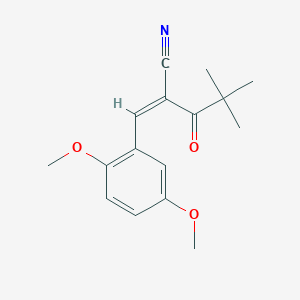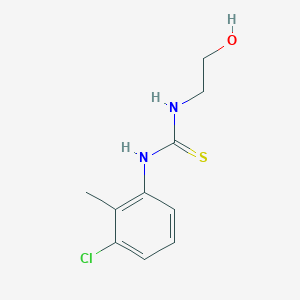
3-(2,5-dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile
Übersicht
Beschreibung
3-(2,5-dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile, also known as DPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPA belongs to the class of compounds known as acrylonitriles and has been found to have a range of interesting properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-(2,5-dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is not fully understood. However, it is believed that this compound interacts with various proteins and enzymes in the body, leading to changes in their activity. This, in turn, can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of interesting biochemical and physiological effects. For example, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
This compound has also been found to exhibit anti-cancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2,5-dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile in lab experiments is its high purity. This compound can be synthesized with a high degree of purity, making it easier to study its properties and effects.
However, one of the limitations of using this compound in lab experiments is its relatively high cost. The synthesis of this compound is a complex process that requires several steps, which can make it expensive to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2,5-dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile. One area of interest is the development of new electronic devices based on this compound. Researchers are investigating ways to optimize the properties of this compound for use in organic electronics.
Another area of interest is the development of new cancer therapies based on this compound. Researchers are investigating the mechanisms by which this compound induces apoptosis in cancer cells, with the goal of developing new treatments that are more effective and less toxic than current therapies.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound that has been extensively studied for its potential use in scientific research. This compound exhibits a range of interesting properties, including excellent charge transport and light-absorbing properties, as well as anti-inflammatory and anti-cancer properties. While there are limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
3-(2,5-dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is in the field of organic electronics. This compound has been found to exhibit excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic field-effect transistors.
Another area where this compound has shown promise is in the field of photovoltaics. This compound has been found to exhibit excellent light-absorbing properties, making it a potential candidate for use in solar cells.
Eigenschaften
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)15(18)12(10-17)8-11-9-13(19-4)6-7-14(11)20-5/h6-9H,1-5H3/b12-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFWSYWFMQJOFO-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=C(C=CC(=C1)OC)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=C(C=CC(=C1)OC)OC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-N-butyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4715190.png)

![N-(2,4-dimethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4715207.png)
![methyl (5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4715212.png)

![1-[(4-iodophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4715243.png)

![ethyl {[8-(3-methylphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]thio}acetate](/img/structure/B4715261.png)


![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide](/img/structure/B4715274.png)
![methyl 2-{[2-cyano-3-(1-isopropyl-1H-indol-3-yl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4715277.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4715285.png)
![1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetone](/img/structure/B4715295.png)